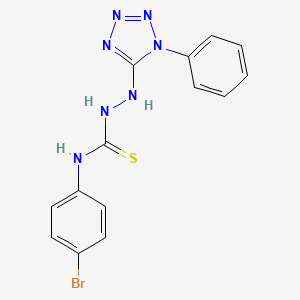

![molecular formula C14H17ClN2O2 B2747391 4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride CAS No. 1171752-03-6](/img/structure/B2747391.png)

4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

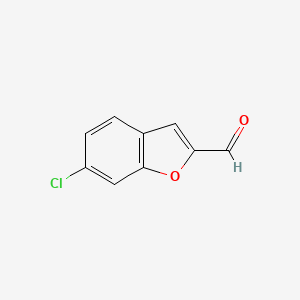

“4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride” is a complex organic compound. It contains a furan ring, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a benzamide group, which is a carboxamide derived from benzoic acid .

Applications De Recherche Scientifique

Photo-oxidation Studies

Research on furan derivatives, such as "4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride," includes studies on the photo-oxidation of furan and its derivatives. These compounds are known to produce unsaturated dicarbonyl products upon photo-oxidation, which have significant environmental implications due to their formation in the atmosphere. This process contributes to the understanding of atmospheric chemistry and the potential environmental impact of furan compounds (Alvarez et al., 2009).

Antibacterial and Antiurease Activities

Another area of application for furan derivatives involves their antibacterial and antiurease activities. For instance, the synthesis of furan-based Schiff base and amine derivatives has shown effective antiurease and antioxidant activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, highlighting the versatility of furan derivatives in medicinal chemistry (Sokmen et al., 2014).

Material Science Applications

Furan derivatives are also explored for their applications in material science, particularly in the development of insensitive energetic materials. The synthesis of compounds based on furan derivatives for use as insensitive energetic materials indicates their potential in creating safer explosives and propellants, which are less sensitive to external stimuli like impact and friction (Yu et al., 2017).

Corrosion Inhibition

The study of furan Schiff bases as corrosion inhibitors for metals in acidic environments demonstrates another application of furan derivatives. These compounds have shown to effectively inhibit the corrosion of metals such as copper, suggesting their utility in protecting metal surfaces from corrosive damage, which is crucial for extending the lifespan of metal components in industrial applications (Issaadi et al., 2014).

Propriétés

IUPAC Name |

4-[(furan-2-ylmethylamino)methyl]-N-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-15-14(17)12-6-4-11(5-7-12)9-16-10-13-3-2-8-18-13;/h2-8,16H,9-10H2,1H3,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHNTFUWSDVSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CNCC2=CC=CO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2747308.png)

![2-Imino-1,3-diazabicyclo[3.3.0]octane-4-one](/img/structure/B2747312.png)

![Tert-butyl 4-[4-(1,3-thiazol-2-yloxy)benzamido]piperidine-1-carboxylate](/img/structure/B2747320.png)

![2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile](/img/structure/B2747321.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2747325.png)